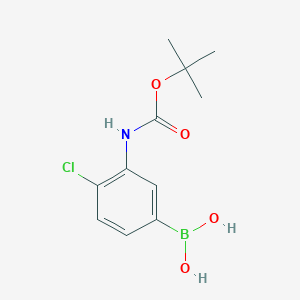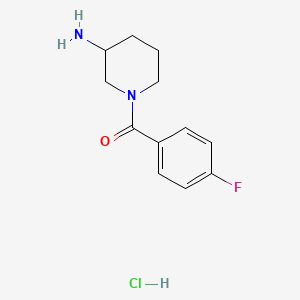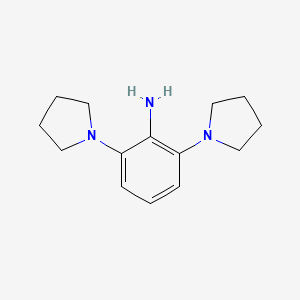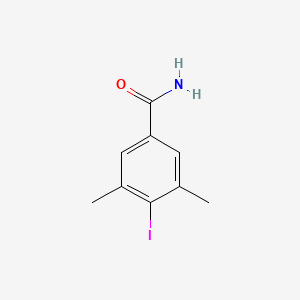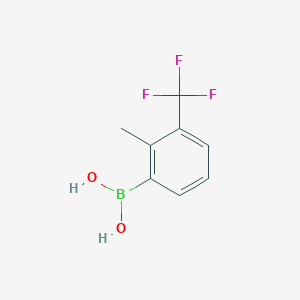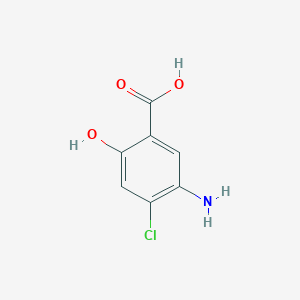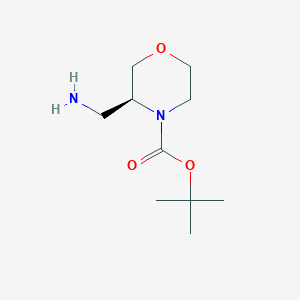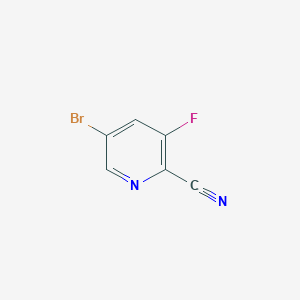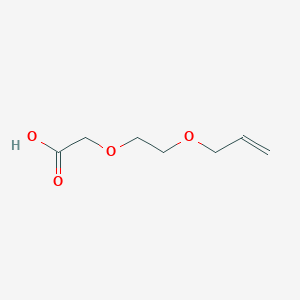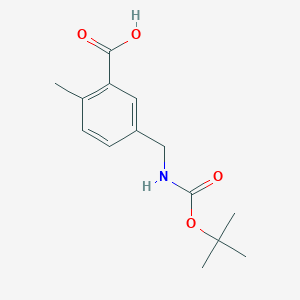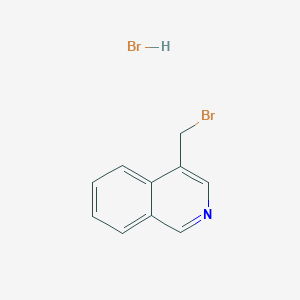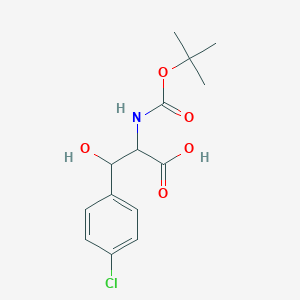
2-tert-Butoxycarbonylamino-3-(4-chloro-phenyl)-3-hydroxy-propionic acid
Descripción general
Descripción
2-tert-Butoxycarbonylamino-3-(4-chloro-phenyl)-3-hydroxy-propionic acid, also known as 2-TBCA-3-CP-3-HPA, is a synthetic molecule that has been used in a variety of scientific research applications. It is a small organic molecule with a molecular weight of 248.6 g/mol, and is composed of a carboxylic acid, an amine, and a phenyl group, all of which are connected by carbon-carbon bonds. 2-TBCA-3-CP-3-HPA has been used in research studies to investigate the biochemical and physiological effects of various compounds, as well as their mechanisms of action.
Aplicaciones Científicas De Investigación
Electrochemical Properties
A study by Miura and Muranaka (2006) on the electrochemical properties of N-tert-butoxycarbonylaminyl radicals, including derivatives similar to 2-tert-Butoxycarbonylamino-3-(4-chloro-phenyl)-3-hydroxy-propionic acid, revealed that these compounds exhibit chemically reversible cyclic voltammograms, indicating potential applications in electrochemical systems (Miura & Muranaka, 2006).
Synthesis of Dipeptide Isosteres
Nadin et al. (2001) synthesized a hydroxyethylene dipeptide isostere using a compound structurally related to 2-tert-Butoxycarbonylamino-3-(4-chloro-phenyl)-3-hydroxy-propionic acid. This synthesis demonstrates the utility of such compounds in creating complex molecular structures, potentially useful in medicinal chemistry (Nadin et al., 2001).
tert-Butoxycarbonylation Reagent
The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), closely related to the compound , as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols and amines has been described by Saito et al. (2006). This highlights the compound's potential as a reagent in organic synthesis (Saito et al., 2006).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)11(17)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIXOTOBWPXEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butoxycarbonylamino-3-(4-chloro-phenyl)-3-hydroxy-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



